
3-Isonitroso-2,4-pentanedione
Overview
Description
3-Isonitroso-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone) where the central methyl group is substituted with an isonitroso (oxime) functional group. This modification imparts distinct chemical properties, such as enhanced polarity and chelating capabilities, making it valuable in coordination chemistry and organic synthesis.
Preparation Methods
3-Isonitroso-2,4-pentanedione can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with nitrosyl chloride in the presence of a base . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
3-Isonitroso-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent and conditions used.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Coordination Chemistry
3-Isonitroso-2,4-pentanedione serves as a versatile ligand capable of forming complexes with various metal ions. These complexes have been studied for their structural properties and stability.
Table 1: Metal Complexes of this compound
Metal Ion | Complex Stability | Coordination Mode | References |
---|---|---|---|
Cu(II) | High | Bidentate | |
Ni(II) | Moderate | Bidentate | |
Co(II) | High | Bidentate |
The ability to form stable metal complexes makes this compound valuable in catalysis and sensor development.
Analytical Chemistry
This compound is employed as a reagent for the selective detection of metal ions. Its reactivity with metal ions allows for the development of sensitive analytical methods.
Case Study: Detection of Metal Ions
In a study aimed at detecting copper ions in environmental samples, this compound was used to form a colored complex with Cu(II). The absorbance was measured spectrophotometrically, demonstrating a linear relationship between concentration and absorbance, which confirms its utility as an analytical reagent for environmental monitoring .
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been screened against various microorganisms, showing selective inhibition against specific strains.
Table 2: Antimicrobial Activity of this compound Derivatives
Microorganism | Minimum Inhibitory Concentration (µg/mL) | Activity Level | References |
---|---|---|---|
Staphylococcus aureus | 50 | Moderate | |
Escherichia coli | 100 | Weak | |
Mycobacterium tuberculosis | 25 | Strong |
The compound's activity against Mycobacterium tuberculosis suggests potential applications in developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Table 3: Spectroscopic Data for this compound
Technique | Observations |
---|---|
IR | Characteristic N-O stretch at ~1650 cm⁻¹ |
NMR | Chemical shifts consistent with proposed structure |
These characterization methods validate the compound's identity and facilitate further research into its applications.
Mechanism of Action
The mechanism of action of isonitrosoacetylacetone involves its ability to act as a ligand, forming complexes with metal ions . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. The formation of these complexes can influence the reactivity and properties of the metal ions, leading to various effects in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
Substituents on the central carbon of 2,4-pentanedione significantly alter its properties. Key derivatives include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl): Increase acidity of the diketone, enhancing metal coordination strength. Used in synthesizing heterocycles like cinnolines .
- Alkyl Groups (e.g., -CH₃, -C₂H₅): Improve solubility in non-polar solvents. 3-Ethyl and 3-methyl derivatives enhance catalytic selectivity in MnOx systems for amine oxidation .
- Isonitroso Group : Expected to exhibit strong chelation due to the oxime’s lone pair, similar to acetylacetone derivatives in vanadium complexes .
Coordination Chemistry
- 3-Chloro-2,4-pentanedione : Forms stable complexes with transition metals (e.g., vanadium), used in oxidation catalysis .
- 3-Methyl-2,4-pentanedione : Acts as a ligand in lanthanide Schiff base complexes, critical in materials science .
Catalysis
- 3-Ethyl-2,4-pentanedione: Modifies MnOx catalysts, achieving ~90% imine yield in amine oxidation, comparable to acetylacetone derivatives .
- 3-Butyl-2,4-pentanedione : Similar catalytic performance, suggesting alkyl chain length minimally impacts selectivity .
Thermodynamic and Solubility Data
- 3-(Phenylazo)-2,4-pentanedione: LogP (octanol/water partition coefficient) = 2.458, indicating moderate hydrophobicity .
- 3-Ethyl-2,4-pentanedione : Higher molecular weight (142.20 g/mol) vs. acetylacetone (100.12 g/mol) reduces volatility .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-isonitroso-2,4-pentanedione with high purity?
- Methodological Answer : Use a two-step synthesis involving nitrosation of 2,4-pentanedione derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C). Purification via column chromatography with ethyl acetate/hexane (1:3) improves yield (>85%) and minimizes byproducts. Confirm purity via -NMR and FTIR spectroscopy, focusing on characteristic peaks for the isonitroso group (e.g., N=O stretch at ~1540 cm) .
Q. How can tautomeric equilibria of this compound be experimentally characterized?
- Methodological Answer : Employ -NMR and UV-Vis spectroscopy to monitor tautomeric shifts. For example, carbonyl carbons in the keto-enol forms exhibit distinct chemical shifts (e.g., ~200 ppm for keto vs. ~180 ppm for enol). Solvent polarity adjustments (e.g., DMSO vs. chloroform) can stabilize specific tautomers, aiding in quantitative analysis .
Q. What spectroscopic techniques are critical for validating intramolecular hydrogen bonding in this compound?
- Methodological Answer : Use temperature-dependent FTIR to observe O–H stretching frequencies. A broad band at ~3200 cm with minimal shift under dilution confirms intramolecular H-bonding. Complement with X-ray crystallography (if crystalline) to measure bond lengths (e.g., O···H distance <2.0 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compare calculated vibrational modes (scaled by 0.961) with experimental FTIR/Raman data. Discrepancies in nitroso-group vibrations (~1500–1600 cm) may arise from solvent effects or anharmonicity; apply implicit solvation models (e.g., PCM) or post-Hartree-Fock corrections (e.g., MP2) to improve accuracy .
Q. What statistical approaches are optimal for analyzing asymmetrical dose-response data in toxicity assays involving 3-isonitroso analogs?
- Methodological Answer : Use the 5-parameter logistic (5PL) model with an asymmetry parameter (e.g., 5PL-1P) for better fit of skewed data (e.g., EC shift from 1.25 mg/L to 1.34 mg/L). Validate via Akaike Information Criterion (AIC) comparisons; asymmetry values (s) <0.3 indicate moderate skewness requiring correction .
Q. How do protonation states of this compound influence its reactivity in superacidic media?
- Methodological Answer : Monitor monoprotonation using -NMR in superacidic conditions (e.g., HSOF/SbF). Deshielding of carbonyl carbons (~10–23 ppm) confirms protonation at the enolic oxygen. Compare with diprotonated species (singlet at ~16 ppm) to assess resonance stabilization effects .
Q. Guidance for Research Design
- Contradiction Analysis : If conflicting data arise (e.g., vibrational assignments), cross-validate using hybrid experimental-computational workflows (e.g., DFT with anharmonic corrections + gas-phase IR spectroscopy) .
- Framework Application : Structure hypotheses using the PICO framework (Population: reaction intermediates; Intervention: superacidic protonation; Comparison: neutral vs. protonated states; Outcome: reactivity shifts) .
Properties
IUPAC Name |
4-hydroxy-3-nitrosopent-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNDMNRYPFUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29917-12-2 | |
Record name | 2,3,4-Pentanetrione, 3,3-dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.